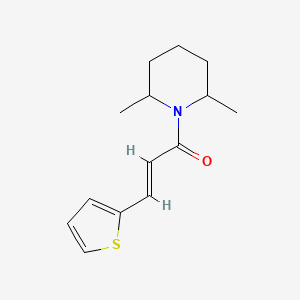![molecular formula C70H52MnN2O4 B13834235 (1S,2S)-N,N'-Bis[(R)-2-hydroxy-2'-phenyl-1,1'-binaphthyl-3-ylmethylene]-1,2-diphenylethylenediaminato Manganese(III) Acetate](/img/structure/B13834235.png)
(1S,2S)-N,N'-Bis[(R)-2-hydroxy-2'-phenyl-1,1'-binaphthyl-3-ylmethylene]-1,2-diphenylethylenediaminato Manganese(III) Acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2S)-N,N’-Bis[®-2-hydroxy-2’-phenyl-1,1’-binaphthyl-3-ylmethylene]-1,2-diphenylethylenediaminato Manganese(III) Acetate is a complex organometallic compound. It features a manganese(III) ion coordinated with a chiral ligand system, making it a subject of interest in asymmetric catalysis and other advanced chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-N,N’-Bis[®-2-hydroxy-2’-phenyl-1,1’-binaphthyl-3-ylmethylene]-1,2-diphenylethylenediaminato Manganese(III) Acetate typically involves the reaction of manganese(III) acetate with the chiral ligand. The ligand is prepared by condensing ®-2-hydroxy-2’-phenyl-1,1’-binaphthyl-3-carbaldehyde with (1S,2S)-1,2-diphenylethylenediamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures the stability of the chiral centers.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The process may also include steps for purification, such as recrystallization or chromatography, to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,2S)-N,N’-Bis[®-2-hydroxy-2’-phenyl-1,1’-binaphthyl-3-ylmethylene]-1,2-diphenylethylenediaminato Manganese(III) Acetate undergoes various types of chemical reactions, including:
Oxidation: The manganese center can participate in oxidation reactions, often acting as a catalyst.
Reduction: Under specific conditions, the compound can be reduced, altering the oxidation state of manganese.
Substitution: Ligand exchange reactions can occur, where the chiral ligands are replaced by other coordinating entities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or organic peroxides for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. The reactions are typically carried out in solvents like dichloromethane or acetonitrile, under controlled temperatures and inert atmospheres to maintain the integrity of the compound.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield manganese(IV) or manganese(V) species, while reduction reactions may produce manganese(II) complexes.
Wissenschaftliche Forschungsanwendungen
(1S,2S)-N,N’-Bis[®-2-hydroxy-2’-phenyl-1,1’-binaphthyl-3-ylmethylene]-1,2-diphenylethylenediaminato Manganese(III) Acetate has several scientific research applications:
Chemistry: It is used as a catalyst in asymmetric synthesis, facilitating the production of chiral molecules with high enantiomeric purity.
Biology: The compound’s ability to catalyze oxidation reactions makes it useful in studying oxidative stress and related biological processes.
Medicine: Research into its potential therapeutic applications includes its use in developing drugs that target oxidative pathways.
Industry: Its catalytic properties are exploited in industrial processes that require precise control over reaction stereochemistry.
Wirkmechanismus
The mechanism by which (1S,2S)-N,N’-Bis[®-2-hydroxy-2’-phenyl-1,1’-binaphthyl-3-ylmethylene]-1,2-diphenylethylenediaminato Manganese(III) Acetate exerts its effects involves the coordination of the manganese center with substrates, facilitating electron transfer processes. The chiral ligands create a specific environment around the manganese ion, enhancing its ability to catalyze asymmetric reactions. The molecular targets and pathways involved include various oxidative enzymes and substrates that participate in electron transfer reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,2R)-N,N’-Bis[(S)-2-hydroxy-2’-phenyl-1,1’-binaphthyl-3-ylmethylene]-1,2-diphenylethylenediaminato Manganese(III) Acetate: A stereoisomer with similar catalytic properties but different enantiomeric configuration.
Manganese(III) Salen Complexes: These compounds also feature manganese coordinated with chiral ligands and are used in similar catalytic applications.
Uniqueness
What sets (1S,2S)-N,N’-Bis[®-2-hydroxy-2’-phenyl-1,1’-binaphthyl-3-ylmethylene]-1,2-diphenylethylenediaminato Manganese(III) Acetate apart is its specific chiral environment, which provides exceptional enantioselectivity in catalytic reactions. This makes it particularly valuable in the synthesis of pharmaceuticals and other chiral compounds where high enantiomeric purity is crucial.
Eigenschaften
Molekularformel |
C70H52MnN2O4 |
|---|---|
Molekulargewicht |
1040.1 g/mol |
IUPAC-Name |
acetic acid;3-[[(1S,2S)-2-[[3-hydroxy-4-(2-phenylnaphthalen-1-yl)naphthalen-2-yl]methylideneamino]-1,2-diphenylethyl]iminomethyl]-1-(2-phenylnaphthalen-1-yl)naphthalen-2-ol;manganese |
InChI |
InChI=1S/C68H48N2O2.C2H4O2.Mn/c71-67-53(41-51-31-15-19-35-57(51)63(67)61-55-33-17-13-25-47(55)37-39-59(61)45-21-5-1-6-22-45)43-69-65(49-27-9-3-10-28-49)66(50-29-11-4-12-30-50)70-44-54-42-52-32-16-20-36-58(52)64(68(54)72)62-56-34-18-14-26-48(56)38-40-60(62)46-23-7-2-8-24-46;1-2(3)4;/h1-44,65-66,71-72H;1H3,(H,3,4);/t65-,66-;;/m0../s1 |
InChI-Schlüssel |
MKVVRIGCQUNSSR-XKCBYAASSA-N |
Isomerische SMILES |
CC(=O)O.C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C=C2)C4=C(C(=CC5=CC=CC=C54)C=N[C@@H](C6=CC=CC=C6)[C@H](C7=CC=CC=C7)N=CC8=CC9=CC=CC=C9C(=C8O)C1=C(C=CC2=CC=CC=C21)C1=CC=CC=C1)O.[Mn] |
Kanonische SMILES |
CC(=O)O.C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C=C2)C4=C(C(=CC5=CC=CC=C54)C=NC(C6=CC=CC=C6)C(C7=CC=CC=C7)N=CC8=CC9=CC=CC=C9C(=C8O)C1=C(C=CC2=CC=CC=C21)C1=CC=CC=C1)O.[Mn] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



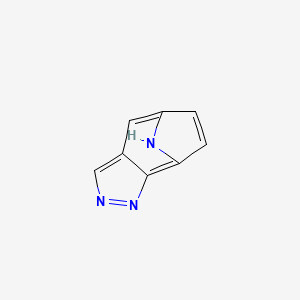
![3-[4-Acetyl-2,3,6-trihydroxy-5-(3-methyl-2-butenyl)benzyl]-4-hydroxy-5,6-dimethyl-2H-pyran-2-one](/img/structure/B13834166.png)
![2,2,8-trimethyl-4H-[1,3]dioxino[4,5-c]pyridine](/img/structure/B13834168.png)
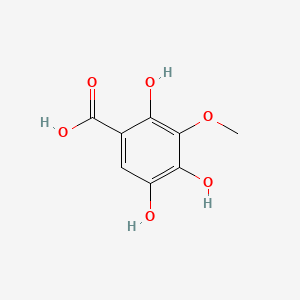
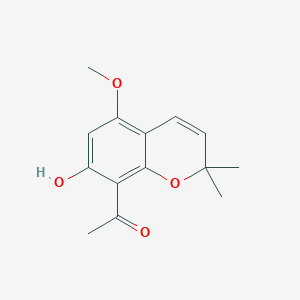

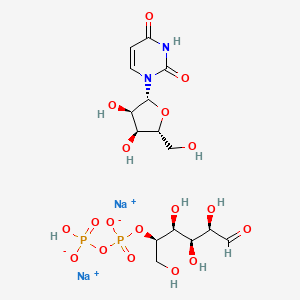
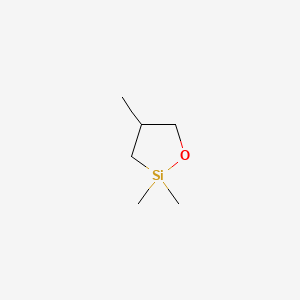
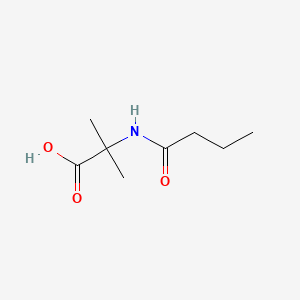


![(8R,9S,13S,14S,17S)-17-acetyl-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B13834224.png)
